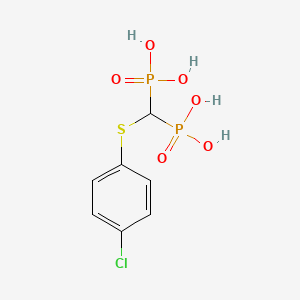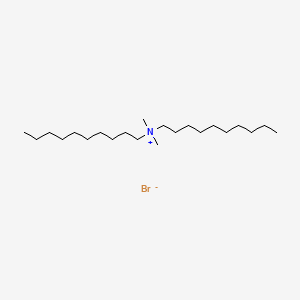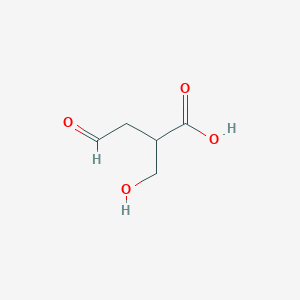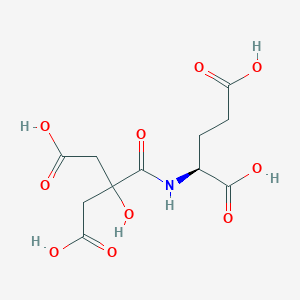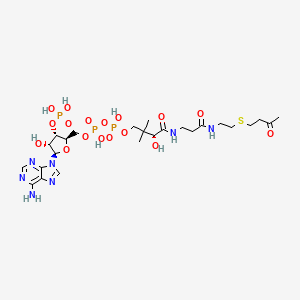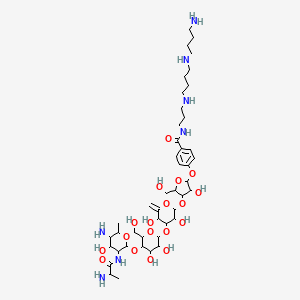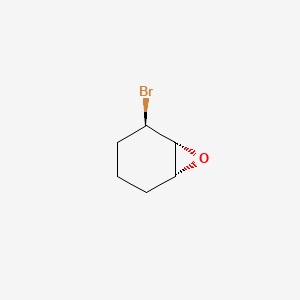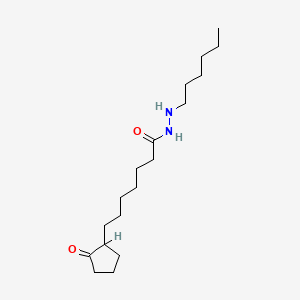![molecular formula C16H16N2O4 B1194931 [5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone](/img/structure/B1194931.png)
[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone: is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of [5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone typically involves a multi-step process. One common method includes the Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety under basic conditions . This method ensures the formation of the desired furan derivative with high yield and purity.
Chemical Reactions Analysis
[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Scientific Research Applications
[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in bacteria, leading to their death . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone can be compared with other furan derivatives such as:
5-(4-nitrophenyl)furan-2-carboxylic acid: This compound also contains a furan ring and a nitrophenyl group but differs in its functional groups and overall structure.
3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde: Another furan derivative with a different core structure, showing distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-10-2-1-3-11-17)15-9-8-14(22-15)12-4-6-13(7-5-12)18(20)21/h4-9H,1-3,10-11H2 |
InChI Key |
PSBGZWFDRJNMOX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



